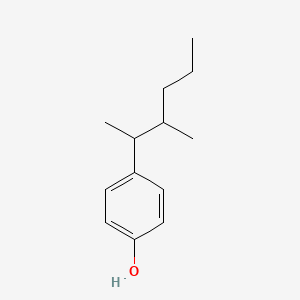

4-(1,2-Dimethylpentyl)phenol

Description

4-(1,2-Dimethylpentyl)phenol (CAS 854904-93-1) is an alkyl-substituted phenol characterized by a branched pentyl chain at the para position of the phenolic ring. The substituent consists of two methyl groups at the 1- and 2-positions of the pentyl chain, conferring steric bulk and hydrophobicity.

Properties

CAS No. |

854904-93-1 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

4-(3-methylhexan-2-yl)phenol |

InChI |

InChI=1S/C13H20O/c1-4-5-10(2)11(3)12-6-8-13(14)9-7-12/h6-11,14H,4-5H2,1-3H3 |

InChI Key |

CVEGGYAIBPXVDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(C)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Dimethylpentyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under specific conditions. For example, the reaction of 4-bromophenol with 1,2-dimethylpentyl magnesium bromide in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. These processes often use similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to form quinones under acidic conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The steric hindrance from the branched alkyl chain may influence reaction rates compared to linear alkylphenols.

Key Reaction:

Reduction Reactions

Reduction of the phenolic group yields cyclohexanol derivatives. Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) facilitate this transformation.

Key Reaction:

Substitution Reactions

The hydroxyl group participates in nucleophilic aromatic substitution under basic conditions. Nucleophiles such as amines or thiols replace the hydroxyl group, forming substituted phenols. The reaction is influenced by the steric bulk of the alkyl chain, which may direct substitution to less hindered positions.

Key Reaction:

Degradation Pathways

Bacterial degradation studies reveal an ipso-substitution mechanism for alkylphenols. In Sphingomonas xenophaga, this compound undergoes:

-

Ipso-hydroxylation : Formation of a quinol intermediate via hydroxylation at the ipso position.

-

Alkyl chain cleavage : Release of the alkyl cation from the quinol intermediate.

-

Recombination : The cation reacts with water to form alcohols (e.g., 3,6-dimethyl-heptan-3-ol) and hydroquinone .

Key Reaction Steps:

Reaction Comparison Table

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ (acidic) | Quinones |

| Reduction | LiAlH₄, NaBH₄ | Cyclohexanol derivatives |

| Substitution | Nucleophiles (amines, thiols), basic | Substituted phenols |

| Degradation | Bacterial enzymes (Sphingomonas) | Hydroquinone, alcohols (e.g., 3,6-dimethyl-heptan-3-ol) |

Research Insights

-

Steric Effects : The branched alkyl chain introduces steric hindrance, which may alter reaction pathways compared to linear alkylphenols.

-

Environmental Relevance : Bacterial degradation pathways highlight the compound’s potential environmental fate, with hydroquinone and alcohols as key metabolites .

-

Biological Interactions : While not directly studied for this compound, similar alkylphenols exhibit endocrine-disrupting activity due to structural similarity to estrogen.

Scientific Research Applications

4-(1,2-Dimethylpentyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,2-Dimethylpentyl)phenol involves its interaction with specific molecular targets and pathways. For example, its estrogenic activity is attributed to its ability to bind to estrogen receptors, mimicking the effects of natural estrogens . Additionally, its antimicrobial activity may involve the disruption of microbial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

Structural Isomers and Alkyl Chain Variations

The structural analogs of 4-(1,2-Dimethylpentyl)phenol differ in the position and branching of alkyl substituents. Key comparisons include:

Key Observations :

- Steric Effects: The 1,2-dimethylpentyl group in the target compound creates a compact, branched structure compared to linear analogs like 4-(3-methylhexyl)phenol. This reduces solubility in polar solvents but improves compatibility with hydrophobic matrices .

- Thermal Stability : Linear alkyl chains (e.g., 3-methylhexyl) enhance thermal resistance, making them preferable in high-temperature polymer applications .

Comparison with Bisphenol A (BPA) and Alternatives

BPA (4,4'-isopropylidenediphenol) has been phased out in many applications due to estrogenic activity.

- Environmental Impact: Alkylphenols generally exhibit slower degradation than BPA but share concerns about aquatic toxicity. No direct data exist for the target compound, but analogs like 4-(1,1-dimethylpentyl)phenol are flagged for persistent bioaccumulation .

Physicochemical Properties vs. Other Phenol Derivatives

Analysis :

- The branched alkyl chain in this compound increases hydrophobicity (higher Log P) compared to 3,4-dimethylphenol, limiting its use in aqueous systems.

- 4-Phenylphenol’s aromatic substituent enhances antimicrobial activity but raises regulatory scrutiny due to toxicity .

Q & A

Q. What are the established synthetic routes for 4-(1,2-Dimethylpentyl)phenol, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis of alkyl-substituted phenols like this compound typically involves Friedel-Crafts alkylation or acid-catalyzed condensation. For example, alkylation of phenol with 1,2-dimethylpentyl halides in the presence of Lewis acids (e.g., AlCl₃) can yield the target compound. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of phenol to alkylating agent), reaction temperature (80–120°C), and solvent polarity (e.g., dichloromethane or toluene). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms alkyl chain branching. For instance, methyl groups on the pentyl chain appear as distinct triplets in ¹H NMR (~0.8–1.5 ppm).

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS quantifies purity and detects byproducts.

- FT-IR : Confirms phenolic -OH stretching (~3200–3600 cm⁻¹) and alkyl C-H vibrations (~2800–3000 cm⁻¹).

- Elemental Analysis : Validates molecular formula (e.g., C₁₃H₂₀O) .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound, and how are they experimentally determined?

Methodological Answer:

- Solubility : Assessed via shake-flask method in solvents (e.g., water, ethanol, hexane) at 25°C. Low water solubility (<0.1 mg/mL) is typical due to hydrophobic alkyl chains.

- pKa : Determined by potentiometric titration in ethanol/water mixtures. The phenolic -OH group exhibits a pKa ~10–12, influenced by alkyl substituent electron-donating effects.

- LogP : Measured via octanol-water partitioning (HPLC retention time correlation) to estimate hydrophobicity (logP ~4–5) .

Q. How can researchers assess the stability of this compound under various storage conditions?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) identifies decomposition temperatures (>200°C expected).

- Photostability : Expose samples to UV light (λ = 254–365 nm) and monitor degradation via HPLC.

- Oxidative Stability : Accelerated aging studies (40°C, 75% humidity) with periodic FT-IR or GC-MS analysis detect oxidation products (e.g., quinones) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers under inert gas (N₂), away from light and oxidizers.

- Toxicity Screening : Follow OECD 423 guidelines for acute oral toxicity in rodent models .

Advanced Research Questions

Q. What methodologies are employed to investigate the environmental fate and degradation pathways of this compound in aquatic systems?

Methodological Answer:

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure microbial degradation in activated sludge.

- Photodegradation : Simulate sunlight exposure (Xe lamp, λ > 290 nm) and analyze degradation products via LC-QTOF-MS.

- Sediment Adsorption : Batch experiments with soil/water systems quantify partition coefficients (Kd) using HPLC .

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry at B3LYP/6-311G(d,p) level to predict electrophilic sites (e.g., phenolic -OH).

- Molecular Docking : Simulate binding to estrogen receptors (e.g., ERα) using AutoDock Vina to assess endocrine disruption potential.

- QSPR Models : Correlate logP and molecular descriptors with bioactivity data from ToxCast .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound across different studies?

Methodological Answer:

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies.

- Standardized Assays : Replicate experiments under OECD guidelines (e.g., ERα transactivation assay) to minimize variability.

- Interlaboratory Comparisons : Collaborative trials (e.g., via EURL ECVAM) validate reproducibility .

Q. In material science applications, how can this compound be functionalized to enhance its performance in polymer matrices?

Methodological Answer:

Q. What advancements in biocatalytic synthesis could improve the sustainability of producing this compound?

Methodological Answer:

- Enzyme Engineering : Optimize cytochrome P450 variants for regioselective alkylation of phenol.

- Green Solvents : Use ionic liquids (e.g., [BMIM][PF₆]) or supercritical CO₂ to enhance reaction efficiency.

- Waste Reduction : Implement continuous flow bioreactors with immobilized enzymes (e.g., Candida antarctica lipase B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.